molecular formula C15H33N B176425 Pentadecan-8-amine CAS No. 18618-64-9

Pentadecan-8-amine

Cat. No. B176425
CAS RN: 18618-64-9
M. Wt: 227.43 g/mol
InChI Key: NTPSQPZXFVRULZ-UHFFFAOYSA-N
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Description

Pentadecan-8-amine is a chemical compound with the molecular formula C15H33N . It is also known as 1-heptyloctylamine . It contains a total of 48 bonds, including 15 non-H bonds, 12 rotatable bonds, and 1 primary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of Pentadecan-8-amine consists of 49 atoms in total: 33 Hydrogen atoms, 15 Carbon atoms, and 1 Nitrogen atom . The compound has a total of 48 bonds, including 15 non-H bonds, 12 rotatable bonds, and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

Pentadecan-8-amine has a molecular weight of 227.43 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 12 . Its exact mass and monoisotopic mass are 227.261300057 g/mol . The topological polar surface area of Pentadecan-8-amine is 26 Ų .

Scientific Research Applications

Antiviral Research

  • Polycyclic amines, including compounds related to Pentadecan-8-amine, have demonstrated effectiveness against influenza viruses. For instance, a study highlighted the synthesis of new series of polycyclic amines, which inhibited influenza A/M2 proton channel function and exhibited activity against both wild-type and amantadine-resistant A/H1N1 virus strains (Torres et al., 2013).

Neuroprotective Agents

  • Research on the physicochemical properties of polycyclic amines, including Pentadecan-8-amine derivatives, indicated their potential as neuroprotective agents. This study focused on predicting their blood-brain barrier permeability, which is crucial for their effectiveness in neurological applications (Zah et al., 2003).

Biobased Polymers

  • Biobased amines, a category that includes Pentadecan-8-amine, are significant in material chemistry, especially in the synthesis of polyamides and other polymers. They are sourced from various biomass types and have applications in automotive, aerospace, and health sectors (Froidevaux et al., 2016).

Antimicrobial Activity

  • Pentadecane, which is structurally related to Pentadecan-8-amine, has shown antimicrobial activity against Leishmania infantum parasites in in vitro studies. This indicates its potential application in treating infections caused by these parasites (Bruno et al., 2015).

Eco-friendly Surfactants

  • Compounds derived from Pentadecan-8-amine have been used to synthesize environmentally friendly surfactants. These surfactants show good antimicrobial activity and are expected to be important for medicinal purposes (El-Sayed et al., 2016).

Thermal Energy Storage

  • Pentadecane, related to Pentadecan-8-amine, has been used in thermal energy storage applications. Microencapsulation of pentadecane with poly(melamine‐urea‐formaldehyde) showed promising results for use in thermal energy storage systems (Konuklu & Erzin, 2019).

Carbon Capture Impact Assessment

  • Studies on amine emissions from carbon capture plants, which involve compounds like Pentadecan-8-amine, have been conducted to assess their environmental impact. These studies are essential in understanding the ecological footprint of carbon capture technologies (Karl et al., 2014).

Medical Imaging

  • Pentadentate ligands, which can include Pentadecan-8-amine derivatives, have been optimized for use in PET (positron emission tomography) imaging. This research is significant for the development of new diagnostic tools in medical imaging (Comba et al., 2013).

Cellular Physiology Studies

  • The photoactivation of tertiary amines, including derivatives of Pentadecan-8-amine, has been explored for applications in studying cell physiology. This research is relevant for advancing our understanding of cellular processes and disease mechanisms (Asad et al., 2017).

Chemical Catalysis

  • Pentadecan-8-amine related compounds have been used in catalytic reductive aminations, which are essential in the synthesis of various amines. These reactions are crucial in the production of pharmaceuticals and agrochemicals (Murugesan et al., 2020).

Safety And Hazards

Pentadecan-8-amine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth and not induce vomiting . If inhaled, the victim should be moved into fresh air . If it comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

pentadecan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15H,3-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPSQPZXFVRULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283323
Record name 8-Pentadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentadecan-8-amine

CAS RN

18618-64-9
Record name 8-Pentadecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18618-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Pentadecanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018618649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC30884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30884
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Record name 8-Pentadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Heptyloctylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
X Kong, S Dai, G Wang, Z Zhang, L Zhang… - … Crystals and Liquid …, 2017 - Taylor & Francis
… Pentadecan-8-amine (4) was prepared by Gabriel reaction from pentadecan-8-ol (2) Citation… Perylene diimide (5) was obtained by usual established method from pentadecan-8-amine (…
Number of citations: 5 www.tandfonline.com
Y Zagranyarski, L Chen, Y Zhao, H Wonneberger… - Organic …, 2012 - ACS Publications
… To avoid the condensation of dicarboxylic acid anhydride and 1,2-diaminobenzene, 2 was first transformed into its imide analogue 6 by imidation with pentadecan-8-amine in NMP at …
Number of citations: 53 pubs.acs.org
EW Sugandhi, JO Falkinham III, RD Gandour - Bioorganic & medicinal …, 2007 - Elsevier
Two series of water-soluble, symmetrical two-tailed homologous dendritic amphiphiles—R 2 NCONHC((CH 2 ) 2 COOH) 3 , 2(n,n), and R 2 CHNHCONHC((CH 2 ) 2 COOH) 3 , 3(n,n), …
Number of citations: 28 www.sciencedirect.com
F Clemente, C Matassini, S Giachetti… - The Journal of …, 2021 - ACS Publications
We report a straightforward synthetic strategy for the preparation of trihydroxypiperidine azasugars decorated with lipophilic chains at both the nitrogen and the adjacent carbon as …
Number of citations: 10 pubs.acs.org
J Fortage, M Séverac, C Houarner-Rassin… - … of Photochemistry and …, 2008 - Elsevier
… Bisimidation of 17 with pentadecan-8-amine afforded perylene bisimide 20 with 78% yield. One imide group of 20 was then hydrolyzed with potassium tert-butanolate to form dye 6 in 71…
Number of citations: 103 www.sciencedirect.com
G CIARAMELLA, EYIC HUANG, K BABAOGLU… - vaccine - ic.gc.ca
L'invention concerne des vaccins à base d'acide ribonucléique (ARN) contre le virus de la grippe, ainsi que des méthodes d'utilisation des vaccins et des compositions comprenant les …
Number of citations: 0 www.ic.gc.ca
FA Artés Hernández, E Armero Ibáñez… - 2023 - repositorio.upct.es
El presente libro recoge los trabajos científicos presentados en el 12º Workshop en Investigación Agroalimentaria para jóvenes investigadores -WIA2023-. El WiA2023 es un Workshop …
Number of citations: 0 repositorio.upct.es

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